molecular formula C9H11NO5 B8028276 1,2,4-Trimethoxy-3-nitrobenzene

1,2,4-Trimethoxy-3-nitrobenzene

Cat. No. B8028276
M. Wt: 213.19 g/mol
InChI Key: VTQJJNUGVFKMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Trimethoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO5 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Trimethoxy-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Trimethoxy-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Reaction Mechanisms : The reaction of similar compounds, such as 1,2,3-trimethoxy-5-nitrobenzene, in sulfuric acid with nitrous and nitric acids is catalyzed by NO+, demonstrating an electron-transfer mechanism for NO+-catalysis (Main, Moodie, & Schofield, 1982).

  • Chemical Synthesis and Derivatives : Research shows the formation of various compounds such as 2,6-dimethoxy-1,4-benzoquinone from reactions involving 1,2,3-trimethoxy-5-nitrobenzene, showcasing its potential in synthetic organic chemistry (Bolker & Kung, 1969).

  • Molecular Structure Analysis : The structures of methoxybenzenes, including 1,2,3-trimethoxy-5-nitrobenzene, have been studied, providing insights into their molecular configurations and interactions (Fun et al., 1997).

  • Spectroscopic Applications : The compound and its derivatives have been evaluated for their efficiency as fluorescence quenchers, particularly in the context of polynuclear aromatic hydrocarbons (PAHs), which is crucial in analytical chemistry (Ogasawara, Wang, & McGuffin, 1995).

  • Pharmaceutical Intermediates : Derivatives like 1-(2-Bromoethoxy)-4-nitrobenzene have been synthesized for use as intermediates in pharmaceuticals, such as drugs for treating arrhythmia (Zhai Guang-xin, 2006).

  • Environmental Science Applications : Studies have shown the use of nitrobenzene derivatives, including similar compounds to 1,2,4-Trimethoxy-3-nitrobenzene, in adsorption processes for environmental clean-up, such as removing nitrobenzene from water (Qin & Xu, 2016).

  • Agricultural Chemistry : The compound has been used in studies related to insect attraction in citric-culture, indicating its potential application in agricultural chemistry (Alves et al., 2010).

  • Cancer Research : Derivatives of related compounds, such as β-Asarone, have been explored for their anticancer activity, showing the potential medicinal applications of these derivatives (Shenvi, Diwakar, & Reddy, 2014).

properties

IUPAC Name

1,2,4-trimethoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJJNUGVFKMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trimethoxy-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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